(S)-METHYL 2-(DIPHENYLMETHYLENEAMINO)-3-HYDROXYPROPANOATE (S)-METHYL 2-(DIPHENYLMETHYLENEAMINO)-3-HYDROXYPROPANOATE
Brand Name: Vulcanchem
CAS No.: 133157-01-4
VCID: VC0165578
InChI: InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1
SMILES: COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

(S)-METHYL 2-(DIPHENYLMETHYLENEAMINO)-3-HYDROXYPROPANOATE

CAS No.: 133157-01-4

Main Products

VCID: VC0165578

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

(S)-METHYL 2-(DIPHENYLMETHYLENEAMINO)-3-HYDROXYPROPANOATE - 133157-01-4

CAS No. 133157-01-4
Product Name (S)-METHYL 2-(DIPHENYLMETHYLENEAMINO)-3-HYDROXYPROPANOATE
Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Standard InChI InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1
Standard InChIKey INDYBELMPCDQHK-HNNXBMFYSA-N
Isomeric SMILES COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
SMILES COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Synonyms (S)-METHYL 2-(DIPHENYLMETHYLENEAMINO)-3-HYDROXYPROPANOATE
PubChem Compound 11000539
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator